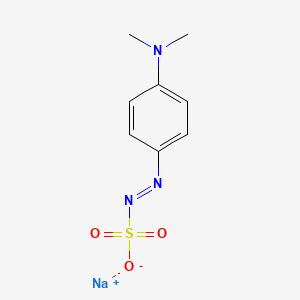
フェナミノスル
概要
説明
It was introduced in the 1960s and has been utilized in agriculture to control fungal diseases in crops such as vegetables, cotton, and sugarcane . Fenaminosulf is known for its ability to interfere with the mitochondrial enzyme NADH-ubiquinone reductase (complex I), which is crucial for cellular energy production .
作用機序
Target of Action
Fenaminosulf, also known as Dexon, is primarily used as a fungicide and germicide . It targets the mitochondria of cells, specifically interfering with the activity of an enzyme necessary for efficient energy manufacture . This enzyme is part of the NADH-ubiquinone reductase (complex I), a crucial component of the electron transport chain in mitochondria .
Mode of Action
Fenaminosulf disrupts the production of cellular energy by inhibiting the activity of the enzyme in the mitochondria .
Biochemical Pathways
Fenaminosulf affects various biochemical pathways. In the case of the plant Zizania latifolia, it alters the expression level of genes involved in plant-pathogen interactions, plant hormone signal transduction, and some metabolism pathways . This direct effect on the growth of Z. latifolia promotes gall formation, a beneficial trait for agricultural yield .
Pharmacokinetics
It is known to be mobile in the environment, suggesting it may have significant distribution potential .
Result of Action
Fenaminosulf’s action results in significant cellular and molecular effects. It causes a strong inhibitory effect on the growth of certain fungi, such as Ustilago esculenta, in vitro . It also downregulates the transcript levels of certain genes, including mating-type alleles, cell metabolism-related genes, and chitin synthase genes . These changes can lead to observable morphological changes, such as excessive branching or abnormal configuration, and cytological changes, including the decomposition of the cell wall and vacuole .
Action Environment
The action, efficacy, and stability of Fenaminosulf can be influenced by environmental factors For instance, in Zlatifolia . Moreover, temperature and illumination are key factors influencing the growth of Z. latifolia and the effectiveness of Fenaminosulf .
科学的研究の応用
Fenaminosulf has a wide range of applications in scientific research:
生化学分析
Biochemical Properties
Fenaminosulf plays a significant role in biochemical reactions, particularly in plant-pathogen interactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in Zizania latifolia, Fenaminosulf alters the expression levels of genes involved in plant hormone signal transduction and metabolism pathways . It also affects the microbial communities in the soil, influencing the activities of enzymes such as catalase, urease, and alkaline phosphatase .
Cellular Effects
Fenaminosulf has notable effects on different types of cells and cellular processes. In Zizania latifolia, it promotes gall formation by altering gene expression related to plant-pathogen interactions and hormone signaling . In pepper plants (Capsicum annuum L.), Fenaminosulf improves survival rates and affects microbial communities in the soil, which in turn influences plant growth and development . These effects highlight its impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Fenaminosulf involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. In Zizania latifolia, Fenaminosulf downregulates the transcript levels of mating-type alleles, cell metabolism-related genes, and chitin synthase genes in the fungal endophyte Ustilago esculenta . This indicates that Fenaminosulf exerts its effects by modulating gene expression and enzyme activity at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fenaminosulf change over time. Studies have shown that Fenaminosulf has a strong inhibitory effect on the growth of Ustilago esculenta in vitro, while promoting the growth of Zizania latifolia by altering gene expression . The stability and degradation of Fenaminosulf, as well as its long-term effects on cellular function, are crucial factors in understanding its temporal effects.
Dosage Effects in Animal Models
The effects of Fenaminosulf vary with different dosages in animal models. In pepper plants, different treatment strategies involving Fenaminosulf application have shown varying effects on plant survival rates, growth potential, and microbial communities in the soil . High doses of Fenaminosulf may lead to toxic or adverse effects, highlighting the importance of dosage optimization in agricultural practices.
Metabolic Pathways
Fenaminosulf is involved in several metabolic pathways, interacting with enzymes and cofactors. In Zizania latifolia, it affects metabolism pathways by altering gene expression related to plant hormone signal transduction and plant-pathogen interactions . These interactions can influence metabolic flux and metabolite levels, contributing to the overall effects of Fenaminosulf on plant growth and development.
Transport and Distribution
Fenaminosulf is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In pepper plants, Fenaminosulf application affects microbial communities in the soil, which in turn influences the transport and distribution of nutrients and other compounds within the plant . Understanding these interactions is essential for optimizing the use of Fenaminosulf in agricultural practices.
Subcellular Localization
The subcellular localization of Fenaminosulf and its effects on activity or function are critical aspects of its biochemical analysis. In Zizania latifolia, Fenaminosulf alters gene expression in specific compartments or organelles, affecting plant-pathogen interactions and hormone signaling pathways . These targeting signals and post-translational modifications direct Fenaminosulf to specific cellular locations, where it exerts its effects.
準備方法
The preparation of Fenaminosulf involves several steps:
Selection of Raw Materials: The primary raw materials include sodium disulphonate and other related compounds.
Crushing and Screening: The raw materials are crushed and screened to obtain the desired particle size.
Addition of Auxiliary Agents: Active agents, dispersants, and other auxiliary agents are added to ensure good wettability and dispersibility of the powder.
Mixing and Drying: The raw materials are mixed thoroughly and then dried to produce the final product.
化学反応の分析
Fenaminosulf undergoes various chemical reactions, including:
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Fenaminosulf can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
Fenaminosulf is unique in its mode of action and its specific use as a fungicide. Similar compounds include:
Imazalil: Another fungicide used to control fungal diseases in crops.
Tolclofos-methyl: A fungicide with a different mode of action, used to control soil-borne fungal pathogens.
Hymexazol: A fungicide used to control fungal diseases in various crops.
Compared to these compounds, Fenaminosulf is unique in its ability to inhibit NADH-ubiquinone reductase, making it particularly effective against certain types of fungi .
特性
IUPAC Name |
sodium;N-[4-(dimethylamino)phenyl]iminosulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S.Na/c1-11(2)8-5-3-7(4-6-8)9-10-15(12,13)14;/h3-6H,1-2H3,(H,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDQPCIQCXRBQP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
150-70-9 (Parent) | |
| Record name | Fenaminosulf [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6040371 | |
| Record name | Fenaminosulf | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Formulated fenaminosulf appears as yellow-brown crystals or brown powder. (NTP, 1992), Yellowish-brown, odorless solid; [HSDB] Brownish-yellow powder; [MSDSonline] | |
| Record name | FORMULATED FENAMINOSULF | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20422 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fenaminosulf | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4695 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
10 to 50 mg/mL at 72.5 °F (NTP, 1992), IN WATER: 2-3 G/100 ML @ 25 °C; SOL IN DIMETHYLFORMAMIDE, ETHANOL; INSOL IN DIETHYL ETHER, BENZENE, PETROLEUM OILS, water solubility = 2X10+4 mg/l @ 25 °C | |
| Record name | FORMULATED FENAMINOSULF | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20422 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DEXON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/295 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Negligible | |
| Record name | DEXON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/295 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Fungitoxicity is due to inhibition of specific mitochondrial NADH-oxidase in susceptible species. | |
| Record name | DEXON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/295 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOWISH-BROWN POWDER | |
CAS No. |
140-56-7 | |
| Record name | FORMULATED FENAMINOSULF | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20422 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fenaminosulf [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenaminosulf | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenaminosulf | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENAMINOSULF | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VX11X81VX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DEXON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/295 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
392 °F (Decomposes) (NTP, 1992) | |
| Record name | FORMULATED FENAMINOSULF | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20422 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fenaminosulf is a fungicide and microbicide that disrupts mitochondrial energy metabolism. [, ] It achieves this by inhibiting adenosine triphosphate (ATP) production through two main mechanisms:
- Non-specific disruption of the mitochondrial membrane: Fenaminosulf can also interfere with the integrity and function of the mitochondrial membrane, particularly its ability to maintain the electrochemical proton gradient essential for ATP production. []
ANone: By inhibiting ATP synthesis, fenaminosulf effectively starves cells of their primary energy source. This leads to a cascade of detrimental effects:
- Accumulation of metabolic byproducts: The cell attempts to compensate for reduced ATP production through increased glycolysis, leading to a buildup of pyruvate and subsequently lactate, potentially causing lactic acidosis. []
ANone: Fenaminosulf has the molecular formula C8H10N3NaO3S and a molecular weight of 251.24 g/mol.
A: While the provided research papers do not include detailed spectroscopic data, studies on analytical methods like those employing fluorescence quenching reactions with acriflavine provide insights into its spectral characteristics. [] These methods exploit the spectral changes occurring upon fenaminosulf-acriflavine complex formation for detection and quantification.
ANone: Fenaminosulf is not typically recognized for catalytic properties. Its primary mode of action revolves around inhibiting biological processes rather than catalyzing chemical reactions.
A: Fenaminosulf is not registered for use in the USA or Europe and is listed as obsolete by the World Health Organization. [] This suggests potential concerns regarding its safety or environmental impact that have led to restrictions on its use.
A: While a detailed ADME profile is not available from the provided research, one study mentions the detection of phenols in the urine and feces of rats administered with fenaminosulf or its metabolite dimethyl-p-phenylenediamine. [] This finding suggests that fenaminosulf undergoes metabolic transformations, likely involving oxidation reactions, before excretion. Further research is needed to fully elucidate its pharmacokinetic properties.
ANone: Research indicates that fenaminosulf exhibits varying degrees of effectiveness against different plant pathogens. It has shown positive results in controlling:
- Chytridiaceous mycoparasites: Fenaminosulf effectively reduced the infestation of chytridiaceous fungi on Gigaspora margarita spores, a beneficial mycorrhizal fungus. []
- Fusarium oxysporum: Studies demonstrated fenaminosulf's ability to suppress Fusarium oxysporum, a prevalent soilborne pathogen causing wilt diseases in various crops, although some inhibitory effects on plant growth were also observed. [, , , ]
- Aphanomyces root rot: Fenaminosulf, especially in combination with metalaxyl, effectively controlled Aphanomyces root rot in subterranean clover. []
- Sisal zebra disease: Fenaminosulf, at specific concentrations, demonstrated good control efficacy against sisal zebra disease. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















